molecular formula C12H12O5 B14185342 6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid CAS No. 863132-85-8

6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B14185342
CAS No.: 863132-85-8
M. Wt: 236.22 g/mol
InChI Key: GSHIVNGJILVEFP-UHFFFAOYSA-N
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Description

6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a benzodioxine ring system, which is a fused ring structure containing both benzene and dioxine rings. The compound also contains a carboxylic acid functional group and an oxopropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of reagents such as acetyl chloride or its synthetic equivalents, and the reaction conditions may include the use of solvents like toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as the acylation of methylphosphonates, followed by cyclization and purification through techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit metabolic enzymes by mimicking natural substrates, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to its benzodioxine ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

863132-85-8

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

6-(2-oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

InChI

InChI=1S/C12H12O5/c1-7(13)4-8-2-3-9-10(5-8)16-6-11(17-9)12(14)15/h2-3,5,11H,4,6H2,1H3,(H,14,15)

InChI Key

GSHIVNGJILVEFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC2=C(C=C1)OC(CO2)C(=O)O

Origin of Product

United States

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